

Thermal decomposition of calcium lactate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Calcium lactate*

Cat. No.: *B046792*

[Get Quote](#)

An In-Depth Technical Guide to the Thermal Decomposition of **Calcium Lactate**

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition of **calcium lactate**, a compound of significant interest in the pharmaceutical, food, and materials science sectors. The document delineates the multi-stage decomposition pathway of **calcium lactate** pentahydrate, beginning with dehydration, progressing to the decomposition of the anhydrous salt into calcium carbonate, and culminating in the formation of calcium oxide. We will explore the kinetics and thermodynamics governing these transformations, supported by data from key thermoanalytical techniques including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA). This guide presents detailed, field-proven experimental protocols, summarizes quantitative data in structured tables, and utilizes diagrams to visualize complex processes, offering researchers and drug development professionals a definitive resource for understanding and manipulating the thermal behavior of **calcium lactate**.

Introduction

Calcium lactate ($C_6H_{10}CaO_6$) is an organic salt widely utilized as a calcium supplement in pharmaceuticals, a firming agent in the food industry, and a precursor in the synthesis of advanced materials.^{[1][2][3]} The most common commercial form is **calcium lactate** pentahydrate ($C_6H_{10}CaO_6 \cdot 5H_2O$), a white crystalline solid.^{[1][4]} Its thermal stability and decomposition characteristics are critical parameters that influence its storage, processing, and application performance. For instance, in drug formulation, understanding the temperature at

which it loses water or degrades is crucial for drying processes and ensuring the stability of the final product.

The study of how materials change with temperature is the domain of thermal analysis. Techniques such as Thermogravimetric Analysis (TGA), which measures mass changes, and Differential Scanning Calorimetry (DSC), which measures heat flow differences, are indispensable tools for characterizing these processes.^{[5][6]} By subjecting **calcium lactate** to a controlled temperature program, we can precisely identify the temperatures of dehydration and decomposition and quantify the associated energy changes.

This guide synthesizes experimental data to provide a coherent and in-depth understanding of the thermal decomposition of **calcium lactate**, focusing on the underlying chemical and physical transformations.

The Multi-Stage Thermal Decomposition Pathway

The thermal degradation of **calcium lactate** pentahydrate is not a single event but a sequential process that occurs in three distinct stages under an inert atmosphere like nitrogen.^{[4][7]} The exact temperatures can vary slightly depending on factors such as heating rate and atmospheric conditions.^{[7][8]}

Stage I: Dehydration

The initial stage of decomposition involves the loss of the five molecules of water of hydration. TGA studies show this process typically begins at temperatures as low as 35°C and can continue up to approximately 200-250°C.^{[1][4][9]} This mass loss corresponds to the removal of water, converting the pentahydrate form into anhydrous **calcium lactate**.^{[10][11]} DSC analysis reveals this dehydration as a broad endothermic peak, indicating that energy is absorbed to break the bonds holding the water molecules within the crystal lattice.^[10]

- Reaction: $\text{Ca}(\text{C}_3\text{H}_5\text{O}_3)_2 \cdot 5\text{H}_2\text{O}(\text{s}) \rightarrow \text{Ca}(\text{C}_3\text{H}_5\text{O}_3)_2(\text{s}) + 5\text{H}_2\text{O}(\text{g})$

Stage II: Decomposition of Anhydrous Calcium Lactate

Once dehydrated, the anhydrous **calcium lactate** remains stable until a higher temperature is reached. This second stage, occurring roughly between 200°C and 500°C, involves the decomposition of the lactate anion.^{[10][12]} This is a complex process where the organic part of

the molecule breaks down, leading to the formation of calcium carbonate (CaCO_3) as the primary solid intermediate. Evolved gas analysis using techniques like TGA coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS) has identified water and carbon dioxide as the main gaseous products of this stage.[7][12]

- Reaction: $\text{Ca}(\text{C}_3\text{H}_5\text{O}_3)_2(\text{s}) \rightarrow \text{CaCO}_3(\text{s}) + \text{Gaseous Products (e.g., H}_2\text{O, CO}_2, \text{etc.)}$

Stage III: Decarbonization of Calcium Carbonate

The final stage is the decomposition of the intermediate calcium carbonate. This is a well-characterized, highly endothermic reaction that typically occurs at temperatures between 600°C and 800°C.[5][10][12] The calcium carbonate breaks down into solid calcium oxide (CaO) and gaseous carbon dioxide.[4] The completion of this stage is marked by a stable mass plateau in the TGA curve, corresponding to the mass of the final CaO residue.

- Reaction: $\text{CaCO}_3(\text{s}) \rightarrow \text{CaO}(\text{s}) + \text{CO}_2(\text{g})$

Influence of Atmosphere

The composition of the purge gas can significantly influence the decomposition process.[8]

While the pathway described above is typical for an inert atmosphere (e.g., Nitrogen), the presence of an oxidative atmosphere (e.g., Air) can alter the decomposition temperatures and reaction kinetics of the organic component.

Quantitative Analysis and Kinetics

Thermoanalytical techniques provide rich quantitative data on the decomposition process. This data can be used to construct a detailed picture of the material's thermal stability and to model its decomposition kinetics.

Thermogravimetric Data Summary

The following table summarizes the typical mass loss observed at each stage of the decomposition of **calcium lactate** pentahydrate in an inert atmosphere.

Decomposition Stage	Temperature Range (°C)	Theoretical Mass Loss (%)	Observed Mass Loss (%)	Solid Product	Gaseous Product(s)
Stage 1: Dehydration	35 - 250	29.2%	~29% [4] [13]	Anhydrous Calcium Lactate	H ₂ O
Stage 2: Anhydrous Decomposition	250 - 500	25.3% (relative to anhydrous)	~25-28% [4]	Calcium Carbonate (CaCO ₃)	H ₂ O, CO ₂
Stage 3: Decarbonization	600 - 800	44.0% (relative to CaCO ₃)	~44% [10] [12]	Calcium Oxide (CaO)	CO ₂

Kinetic Modeling of Decomposition

The kinetics of solid-state reactions, including thermal decomposition, can be described by mathematical models that relate the reaction rate to temperature. By performing TGA experiments at multiple heating rates, kinetic parameters like the activation energy (E_a) can be determined.[\[14\]](#) Several "model-free" isoconversional methods are commonly employed, including the Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Starink models.[\[7\]](#)[\[12\]](#)

Studies on **calcium lactate** pentahydrate have reported average activation energies for the initial degradation step to be in the range of 33-35 kJ/mol.[\[7\]](#)[\[12\]](#) Another study, using the Kissinger method, calculated activation energies of 96.97 kJ/mol and 213.47 kJ/mol for two distinct decomposition peaks observed in DSC analysis.[\[14\]](#) These values are crucial for predicting the stability of the material under different thermal conditions.

Experimental Protocols for Thermal Analysis

To ensure reproducibility and accuracy, standardized protocols are essential. The following sections detail the methodologies for the key experiments discussed in this guide.

Protocol for Thermogravimetric Analysis (TGA)

This protocol describes the determination of mass loss of **calcium lactate** as a function of temperature.

- Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
- Sample Preparation: Accurately weigh 5-10 mg of **calcium lactate** pentahydrate into a standard TGA crucible (e.g., alumina or platinum).
- Experimental Setup:
 - Place the crucible in the TGA furnace.
 - Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.
 - Tare the balance.
- Heating Program:
 - Equilibrate the sample at 25°C for 5 minutes.
 - Heat the sample from 25°C to 1000°C at a constant heating rate of 10°C/min.
- Data Analysis:
 - Plot the sample mass (or mass percent) as a function of temperature.
 - Determine the onset and end temperatures for each distinct mass loss step.
 - Calculate the percentage mass loss for each step.
 - Generate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rate for each step.^[4]

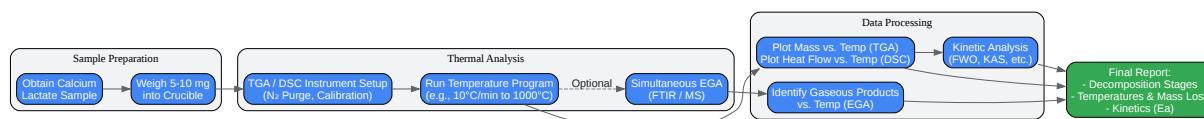
Protocol for Differential Scanning Calorimetry (DSC)

This protocol is used to measure the heat flow associated with the thermal transitions of **calcium lactate**.

- Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
- Sample Preparation: Weigh 3-5 mg of **calcium lactate** pentahydrate into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as a reference.
- Experimental Setup:
 - Place the sample and reference pans into the DSC cell.
 - Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.
- Heating Program:
 - Equilibrate the sample at 25°C.
 - Heat the sample from 25°C to 500°C at a constant heating rate of 10°C/min.
- Data Analysis:
 - Plot the differential heat flow against temperature.
 - Identify endothermic (downward) and exothermic (upward) peaks.
 - Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event (e.g., dehydration, melting, decomposition).[10][15]

Protocol for Evolved Gas Analysis (TGA-FTIR/MS)

This protocol allows for the identification of gaseous products released during decomposition.


- Instrument Setup: Use a TGA instrument with a heated transfer line connected to the gas cell of an FTIR spectrometer or the inlet of a mass spectrometer.
- TGA Method: Follow the TGA protocol as described in Section 4.1.

- EGA Data Collection:
 - Begin collecting spectral data (FTIR) or mass fragment data (MS) simultaneously with the start of the TGA heating program.
 - Spectra should be collected continuously throughout the experiment.
- Data Analysis:
 - Correlate the evolution of specific gases with the mass loss events observed in the TGA data.
 - For FTIR, identify gases by comparing their infrared spectra to a reference library (e.g., H₂O, CO₂).[\[7\]](#)
 - For MS, identify gases by their characteristic mass-to-charge ratios (m/z).[\[7\]](#)

Visualization of Processes

Visual aids are critical for conceptualizing complex scientific processes. The following diagrams, rendered in DOT language, illustrate the decomposition pathway and a typical experimental workflow.

Diagram: Thermal Decomposition Pathway of Calcium Lactate Pentahydrate

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium lactate - Wikipedia [en.wikipedia.org]
- 2. Calcium Lactate | C₆H₁₀CaO₆ | CID 13144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. specialingredientseurope.com [specialingredientseurope.com]
- 4. researchgate.net [researchgate.net]
- 5. chembam.com [chembam.com]
- 6. m.youtube.com [m.youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. KIT - Institute of Mechanical Process Engineering and Mechanics - Research (GPS) - Publications - Influence of the atmosphere on the thermal decomposition kinetics of the CaCO₃ content of the PFBC coal flying ash [mvm.kit.edu]
- 9. benchchem.com [benchchem.com]
- 10. rjpbcn.com [rjpbcn.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jetir.org [jetir.org]
- 15. Study of the Electro-Activation Process of Calcium Lactate, Calcium Ascorbate Solutions, and Their Equimolar Mixture: Assessment of Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thermal decomposition of calcium lactate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b046792#thermal-decomposition-of-calcium-lactate\]](https://www.benchchem.com/product/b046792#thermal-decomposition-of-calcium-lactate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com